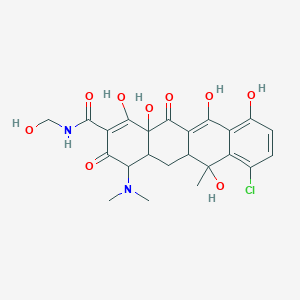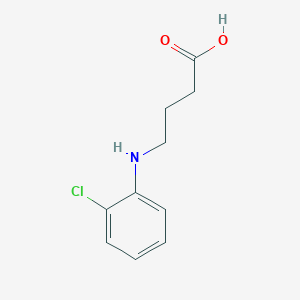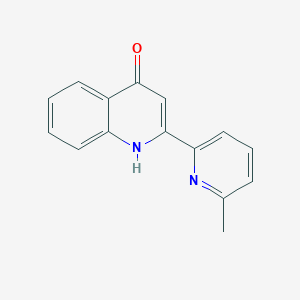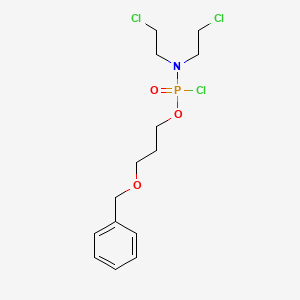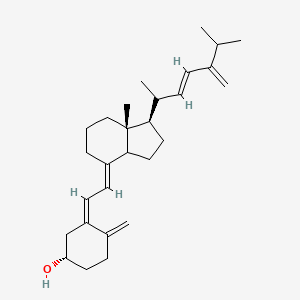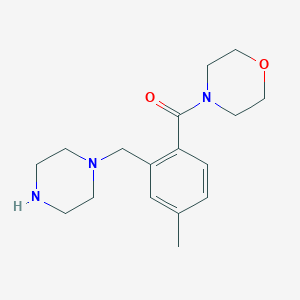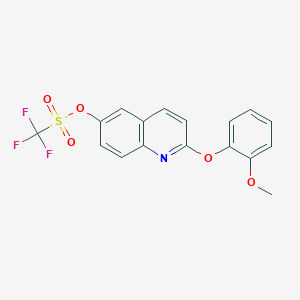
2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenoxy group attached to a quinoline ring, which is further functionalized with a trifluoromethanesulfonate group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions to form the quinoline ring. The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 2-methoxyphenol reacts with a suitable halogenated quinoline derivative in the presence of a base.
The final step involves the introduction of the trifluoromethanesulfonate group. This can be achieved by reacting the intermediate compound with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The methoxyphenoxy group can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted quinoline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. Additionally, the quinoline ring can intercalate with DNA, potentially leading to disruption of DNA replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxyphenyl isocyanate
Uniqueness
2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate stands out due to the presence of the trifluoromethanesulfonate group, which imparts unique reactivity and stability. This functional group enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the methoxyphenoxy and quinoline moieties provides a distinct structural framework that can be exploited for various applications in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C17H12F3NO5S |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
[2-(2-methoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C17H12F3NO5S/c1-24-14-4-2-3-5-15(14)25-16-9-6-11-10-12(7-8-13(11)21-16)26-27(22,23)17(18,19)20/h2-10H,1H3 |
Clave InChI |
AVPIZSJRSUZVTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


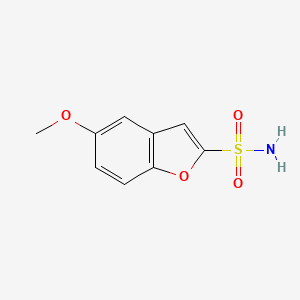

![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
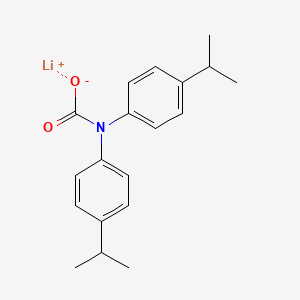
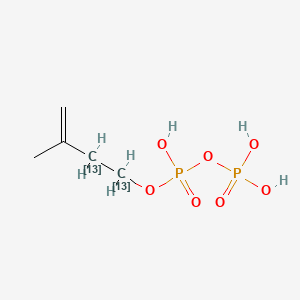
![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)
